molecular formula C9H7N3O4 B1642614 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid

2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid

Cat. No.: B1642614
M. Wt: 221.17 g/mol
InChI Key: SIDOGMSWNADHIJ-UHFFFAOYSA-N
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Description

2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is a heterocyclic compound that features a nitro group at the 8th position of the imidazo[1,2-a]pyridine ring and an acetic acid moiety at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid, can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with ketones or aldehydes under oxidative conditions. For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives typically involves scalable and efficient synthetic routes. These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of suitable catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(8-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-8(14)4-6-5-11-3-1-2-7(12(15)16)9(11)10-6/h1-3,5H,4H2,(H,13,14)

InChI Key

SIDOGMSWNADHIJ-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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